3-(5-Formyl-2-furyl)benzenesulfonamide

概要

説明

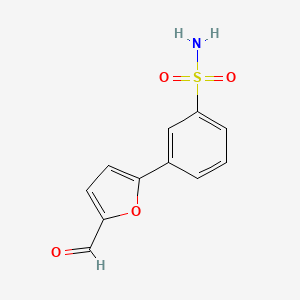

3-(5-Formyl-2-furyl)benzenesulfonamide is an organic compound with the molecular formula C({11})H({9})NO(_{4})S It features a benzene ring substituted with a sulfonamide group and a furan ring with a formyl group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Formyl-2-furyl)benzenesulfonamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Sulfonamide Formation: The final step involves the sulfonation of the benzene ring followed by the introduction of the sulfonamide group. This can be done using chlorosulfonic acid followed by reaction with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: 3-(5-Carboxy-2-furyl)benzenesulfonamide.

Reduction: 3-(5-Hydroxymethyl-2-furyl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

3-(5-Formyl-2-furyl)benzenesulfonamide, with the chemical formula , features a furan ring and a sulfonamide group, which are significant for its biological activity. The presence of the formyl group enhances its reactivity and potential for further derivatization, making it a versatile building block in drug design .

Anti-inflammatory Properties

Research indicates that compounds containing benzenesulfonamide moieties, including this compound, exhibit significant anti-inflammatory effects. They have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selectivity may lead to reduced side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies:

- A study demonstrated that derivatives of benzenesulfonamides effectively reduced inflammation in models of rheumatoid arthritis and other inflammatory disorders, suggesting potential clinical applications in treating these conditions .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the role of carbonic anhydrase inhibitors (CAIs) in managing various diseases, including glaucoma and certain neurological disorders. This compound has shown promise as a CAI, which could be beneficial in developing treatments for conditions like edema and epilepsy .

Research Findings:

- In vitro assays indicated that this compound exhibits potent inhibition against specific carbonic anhydrase isoforms, thereby supporting its potential use in therapeutic settings where modulation of carbonic anhydrase activity is desired .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Some studies have explored the synthesis of novel derivatives based on this compound to enhance cytotoxicity against cancer cell lines.

Notable Insights:

- Research has shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines, indicating that modifications to the structure can lead to improved efficacy .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | Reduced pain and inflammation |

| Carbonic Anhydrase Inhibition | Modulation of bicarbonate levels | Treatment for glaucoma and edema |

| Anticancer | Cytotoxic effects on cancer cells | Potential new therapies for various cancers |

作用機序

The mechanism of action of 3-(5-Formyl-2-furyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and replication of bacteria and fungi.

類似化合物との比較

4-(5-Formyl-2-furyl)benzenesulfonamide: Similar structure but with the formyl group at the 4-position of the benzene ring.

3-(2-Furyl)-5-isoxazolamine: Contains a furan ring but with different substituents.

Ethyl 4-(5-Formyl-2-furyl)benzoate: Similar furan ring but with an ester group instead of a sulfonamide.

Uniqueness: 3-(5-Formyl-2-furyl)benzenesulfonamide is unique due to the specific positioning of the formyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an enzyme inhibitor make it a valuable compound in research and industrial applications.

生物活性

3-(5-Formyl-2-furyl)benzenesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological targets, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a sulfonamide group and a furan moiety, which contribute to its unique chemical properties. The sulfonamide group allows the compound to mimic para-aminobenzoic acid (PABA), a crucial component in bacterial folate synthesis, thus enabling it to act as an enzyme inhibitor.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : It inhibits enzymes involved in folate synthesis, disrupting bacterial growth and replication. This is particularly relevant for its antibacterial properties against various pathogens.

- Interaction with Carbonic Anhydrases : Recent studies have shown that derivatives of sulfonamides can inhibit carbonic anhydrases (CAs), which are metalloenzymes implicated in several diseases, including glaucoma and cancer .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values reflect its potency:

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Candida albicans | Not specified |

These values suggest that the compound could serve as a potential candidate for developing new antibacterial or antifungal agents .

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory effects of similar benzenesulfonamide derivatives. For instance, certain derivatives inhibited carrageenan-induced rat paw edema significantly, showcasing the potential of these compounds in treating inflammatory conditions .

Case Studies and Research Findings

- Inhibition of Type III Secretion System : A study highlighted that high concentrations of related compounds led to about 50% inhibition of the secretion system in pathogenic bacteria, suggesting a possible therapeutic pathway for treating infections caused by Gram-negative bacteria .

- Carbonic Anhydrase Inhibition : A series of studies reported that specific derivatives exhibited Ki values in the range of 4.6–37.2 nM against different human CA isoforms, indicating strong inhibitory activity and potential therapeutic applications in diseases associated with these enzymes .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The formyl group on the furan ring facilitates palladium-catalyzed cross-coupling reactions. For example, in the synthesis of lapatinib intermediates, 3-(5-formyl-2-furyl)benzenesulfonamide undergoes Suzuki coupling with aryl boronic acids under aerobic conditions .

| Reaction Conditions | Catalyst System | Yield |

|---|---|---|

| Pd(OAc)₂, ligand 1 (hydrazone) | EtOH, 80°C, 6 hours | 83% |

| Pd/C, triethylamine | 1,2-dimethoxyethane, 45–50°C | 89% |

This reaction is pivotal for introducing biaryl motifs, enhancing molecular complexity for kinase inhibitors .

Condensation Reactions

The aldehyde group participates in Knoevenagel condensations with active methylene compounds (e.g., cyanoacetone or malononitrile) :

Example :

| Methylene Compound | Catalyst | Product Yield |

|---|---|---|

| Cyanoacetone | CuCl₂ | 65% |

| Malononitrile | Piperidine | 78% |

These reactions yield α,β-unsaturated derivatives with applications in nonlinear optics and antimicrobial agents .

Schiff Base Formation

The aldehyde reacts with amines or hydrazines to form imines or hydrazones, which are pharmacologically relevant. For instance:

With 2,6-dialkylphenylhydrazine :

\text{R1 = C}_2\text{H}_5, \text{R2 = CH}_3 \rightarrow \text{5-Phenyl-2-furancarbaldehyde hydrazone (91% yield)}

| Amine/Hydrazine | Conditions | Application |

|---|---|---|

| N,N-Dimethylhydrazine | Toluene, 4-MeC₆H₄SO₃H, reflux | Anticancer prodrugs |

| 2-Methanesulfonylethylamine | MeOH, NaBH₄, 0–15°C | Lapatinib synthesis |

Schiff bases derived from this compound show inhibitory activity against carbonic anhydrase isoforms .

Reduction of the Aldehyde Group

The formyl group is reduced to a hydroxymethyl group using borohydrides or lithium aluminum hydride :

\text{–CHO} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{–CH}_2\text{OH} \quad (\text{Yield: 85–96%})

| Reducing Agent | Solvent | Product |

|---|---|---|

| NaBH₄ | MeOH | 3-(5-(Hydroxymethyl)-2-furyl)benzenesulfonamide |

| LiAlH₄ | THF | Same product, higher purity |

Reduced derivatives are intermediates for biodegradable polymers .

Sulfonamide Group Reactivity

The sulfonamide moiety undergoes alkylation or acylation under basic conditions:

| Alkylating Agent | Conditions | Application |

|---|---|---|

| Benzyl chloride | DMF, 60°C, 4 hours | Enhanced CA IX inhibition |

| Ethyl iodide | THF, reflux | Solubility modification |

Acylation with carboxylic acid chlorides (e.g., furopyrrole-5-carbonyl chloride) yields carboxamides with improved tumor targeting .

Cyclization Reactions

The compound participates in heterocycle formation. For example, reaction with thiourea derivatives generates thiazolo-triazole hybrids :

| Heterocycle Type | Biological Activity | Kᵢ (nM) |

|---|---|---|

| Thiazolo-triazole | hCA XII inhibition | 4.6 |

| Furopyrrole-carboxamide | hCA II inhibition | 8.2 |

Oxidation Reactions

The aldehyde can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this is less commonly reported for sulfonamide derivatives .

Key Research Findings

-

Catalyst Efficiency : Palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) are critical for high-yield Suzuki couplings .

-

Bioactivity Correlation : Schiff bases and thiazolo-triazole derivatives exhibit nanomolar inhibition against cancer-associated carbonic anhydrases .

-

Synthetic Flexibility : The compound’s modular structure allows for >15 derivatization pathways, making it a versatile scaffold .

特性

IUPAC Name |

3-(5-formylfuran-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c12-17(14,15)10-3-1-2-8(6-10)11-5-4-9(7-13)16-11/h1-7H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJNYCGSRQOCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352255 | |

| Record name | 3-(5-formylfuran-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-94-4 | |

| Record name | 3-(5-Formyl-2-furanyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-formylfuran-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。